N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide
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Overview
Description
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide, also known as EFMC, is a synthetic compound that has been studied for its potential use in scientific research.
Mechanism of Action
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide acts as a selective antagonist of the serotonin 5-HT7 receptor, which regulates the release of neurotransmitters such as serotonin and dopamine. By blocking this receptor, this compound can alter the balance of neurotransmitters in the brain, leading to changes in mood, cognition, and behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in humans.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which are associated with positive mood and behavior. This compound has also been shown to decrease levels of corticosterone, a stress hormone, suggesting that it may have anxiolytic effects. Additionally, this compound has been shown to improve cognitive performance in animal models, indicating that it may have potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the serotonin 5-HT7 receptor, which allows for precise manipulation of neurotransmitter systems. This compound is also relatively easy to synthesize and has good purity, which makes it a cost-effective option for researchers. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several potential future directions for research on N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide. One area of interest is the development of more effective delivery methods for this compound, such as improved solubility in water or the use of nanoparticles. Another area of interest is the exploration of this compound's potential therapeutic applications in humans, particularly in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other neurotransmitter systems. Overall, this compound has potential as a valuable tool for scientific research and may have important therapeutic applications in the future.
Synthesis Methods
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethyl-5-fluoro-3-methylindole with formaldehyde and tetrahydrofuran-3-carboxylic acid. The resulting compound is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized and can produce high yields of this compound with good purity.
Scientific Research Applications
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity for the serotonin 5-HT7 receptor, which is involved in a variety of physiological processes, including mood regulation, cognition, and memory. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-3-15-10(2)14-7-13(18)6-12(16(14)20-15)8-19-17(21)11-4-5-22-9-11/h6-7,11,20H,3-5,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLBHMGVOLROTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=CC(=C2N1)CNC(=O)C3CCOC3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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